molecular formula C24H21N3O3 B2631235 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 942033-40-1

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B2631235
CAS No.: 942033-40-1
M. Wt: 399.45
InChI Key: PYBJZGYARRAHNV-UHFFFAOYSA-N
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Description

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of furan, oxazole, and phenyl groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it useful in the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of furan, oxazole, and phenyl groups could impart desirable characteristics such as thermal stability or electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2-methylphenoxy group: This step involves the reaction of the furan derivative with 2-methylphenol in the presence of a suitable catalyst.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized via a cyclization reaction involving an amide and a nitrile under dehydrating conditions.

    Introduction of the phenylethylamino group: This step involves the reaction of the oxazole derivative with phenylethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl and furan rings, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and oxazole rings could facilitate binding to specific molecular targets, while the phenylethylamino group could enhance its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carboxamide
  • 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-methanol
  • 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-ethylamine

Uniqueness

The uniqueness of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups. The presence of both furan and oxazole rings, along with the phenylethylamino group, provides a unique structural framework that can be exploited for various applications. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-17-7-5-6-10-21(17)28-16-19-11-12-22(29-19)24-27-20(15-25)23(30-24)26-14-13-18-8-3-2-4-9-18/h2-12,26H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBJZGYARRAHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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